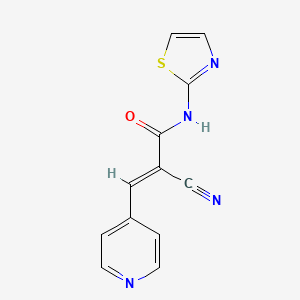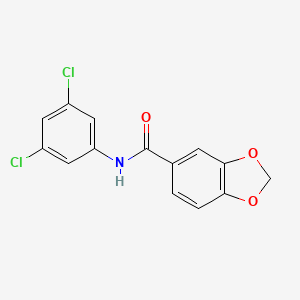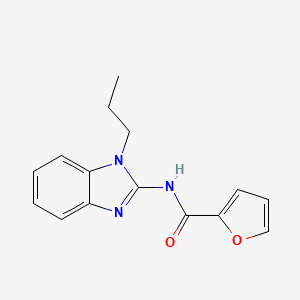![molecular formula C15H14N4O2S2 B5718474 N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole-urea derivatives typically involves the reaction of acylazides with amino-thiadiazoles or isocyanates with thiadiazole derivatives. For example, Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming structures with IR, 1H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, Xin-jian Song et al. (2008) detailed the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, utilizing X-ray crystallography for structure confirmation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole-urea derivatives often reveals a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, as observed by Xin-jian Song et al. (2008). This planarity is crucial for the stability and biological activity of these compounds. X-ray crystallography provides detailed insights into these structures, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole-urea compounds involves interactions with various biological targets. For instance, derivatives synthesized by Song Xin-jian et al. (2006) showed activity as plant growth regulators, indicating their potential in agricultural applications. These reactions and properties are often determined through preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole-urea derivatives, such as solubility, melting point, and crystalline structure, can be inferred from crystallographic data. For example, the compound studied by Xin-jian Song et al. (2008) crystallizes in the triclinic space group, with specific cell parameters, indicating its solid-state characteristics and potential solubility behavior (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological systems, can be studied through various spectroscopic and analytical techniques. The synthesis methods and resulting structures significantly influence these properties, as demonstrated in the works of Song Xin-jian et al. (2006) and Xin-jian Song et al. (2008), where the biological activities of synthesized compounds were explored through preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006) (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKLLUCKFAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2E)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)



![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)

![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

